4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine
Overview
Description
4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a benzoyl group containing a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as zinc chloride or using microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Benzyl bromide, sodium azide, zinc chloride, basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of various functional groups at the benzyl or benzoyl positions.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antitumor, or anti-inflammatory effects, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study molecular interactions and pathways in biological systems, particularly those involving tetrazole-containing compounds.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, potentially binding to active sites of enzymes and inhibiting their activity . The benzoyl and benzyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring and benzyl group, exhibiting similar biological activities.
Tetrazole-containing benzoyl derivatives: Compounds with a tetrazole ring and benzoyl group, which may have comparable chemical reactivity and biological properties.
Uniqueness
4-benzyl-1-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both a tetrazole and a piperidine ring in the same molecule is relatively uncommon, potentially leading to novel interactions with biological targets .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[4-methyl-3-(tetrazol-1-yl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-16-7-8-19(14-20(16)26-15-22-23-24-26)21(27)25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCKFIICOOZCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)N4C=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.